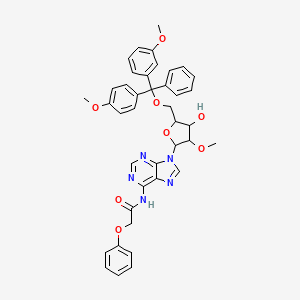

n-(9-((2R,3R,4R,5R)-4-Hydroxy-3-methoxy-5-(((3-methoxyphenyl)(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-2-yl)-9h-purin-6-yl)-2-phenoxyacetamide

Description

The compound n-(9-((2R,3R,4R,5R)-4-Hydroxy-3-methoxy-5-(((3-methoxyphenyl)(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-2-phenoxyacetamide (hereafter referred to as Compound A) is a modified nucleoside analogue with a complex stereochemical framework. Its structure features:

- A purine base (9H-purin-6-yl) linked to a tetrahydrofuran ring with multiple stereocenters (2R,3R,4R,5R).

- A bis(3-methoxyphenyl)(4-methoxyphenyl)(phenyl)methoxy protecting group at the 5'-position of the sugar moiety.

- A 2-phenoxyacetamide substituent at the N6 position of the purine base.

Compound A is synthesized via multi-step organic reactions, often involving phosphoramidite chemistry or thiophosphate intermediates, as seen in related compounds . Its molecular formula is C₄₄H₄₂N₅O₉ (exact mass: 776.30), though this varies slightly depending on protecting groups .

Properties

Molecular Formula |

C40H39N5O8 |

|---|---|

Molecular Weight |

717.8 g/mol |

IUPAC Name |

N-[9-[4-hydroxy-3-methoxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide |

InChI |

InChI=1S/C40H39N5O8/c1-48-29-19-17-27(18-20-29)40(26-11-6-4-7-12-26,28-13-10-16-31(21-28)49-2)52-22-32-35(47)36(50-3)39(53-32)45-25-43-34-37(41-24-42-38(34)45)44-33(46)23-51-30-14-8-5-9-15-30/h4-21,24-25,32,35-36,39,47H,22-23H2,1-3H3,(H,41,42,44,46) |

InChI Key |

GHJIISZNTSASNR-UHFFFAOYSA-N |

Canonical SMILES |

COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC(=CC=C7)OC)O |

Origin of Product |

United States |

Preparation Methods

Core Building Blocks

The synthesis begins with commercially available adenosine as the base scaffold. The preparation requires several key reagents which are outlined in Table 1.

Table 1: Key Starting Materials and Reagents

| Component | Chemical Name | Purpose | Purity Requirements |

|---|---|---|---|

| Nucleoside base | Adenosine | Core scaffold | >99% |

| Trityl protection | (3-methoxyphenyl)(4-methoxyphenyl)(phenyl)methyl chloride | 5'-OH protection | >95% |

| Amide coupling | 2-Phenoxyacetic acid | N6-functionalization | >98% |

| Methylation agent | Methyl iodide or dimethyl sulfate | 2'-O-methylation | >99% |

| Coupling reagent | HBTU or EDC/HOBt | Amide formation | >98% |

| Solvents | Pyridine, DCM, THF, MeOH | Reaction media | Anhydrous |

Detailed Synthetic Procedure

Protection of 5'-Hydroxyl Group

The first step involves selective protection of the 5'-hydroxyl group using (3-methoxyphenyl)(4-methoxyphenyl)(phenyl)methyl chloride (trityl protection). This approach is based on established methods for nucleoside protection as observed in related compounds.

Procedure:

- Adenosine (1.0 eq) is co-evaporated with anhydrous pyridine (3 × 10 mL) and then dissolved in anhydrous pyridine (10 mL per gram).

- (3-methoxyphenyl)(4-methoxyphenyl)(phenyl)methyl chloride (1.2 eq) is added and the reaction mixture is stirred at room temperature for 12-16 hours under argon atmosphere.

- The reaction is quenched with methanol (2 mL), concentrated under reduced pressure, and co-evaporated with toluene (3 × 10 mL) to remove pyridine.

- The crude product is purified by silica gel column chromatography using a gradient of dichloromethane/methanol to yield 5'-O-((3-methoxyphenyl)(4-methoxyphenyl)(phenyl)methyl)adenosine.

This approach is supported by the protection strategies used for similar purine nucleosides as described in the literature.

Selective 2'-O-Methylation

Following 5'-protection, selective methylation of the 2'-hydroxyl group is performed using established methods for regioselective alkylation of ribonucleosides.

Procedure:

- 5'-O-((3-methoxyphenyl)(4-methoxyphenyl)(phenyl)methyl)adenosine (1.0 eq) is dissolved in anhydrous DMF (10 mL per gram).

- Sodium hydride (60% dispersion in mineral oil, 1.5 eq) is added portionwise at 0°C under argon atmosphere.

- After hydrogen evolution ceases (approximately 30 minutes), methyl iodide (1.3 eq) is added dropwise.

- The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

- The reaction is quenched with methanol (2 mL), diluted with ethyl acetate, and washed with water and brine.

- The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

- The crude product is purified by silica gel column chromatography to yield 2'-O-methyl-5'-O-((3-methoxyphenyl)(4-methoxyphenyl)(phenyl)methyl)adenosine.

This approach builds on the selective methylation strategies documented for related compounds such as N-Benzoyl-5'-O-[bis(4-methoxyphenyl)-phenylmethyl]-2'-O-methyl-adenosine.

N6-Functionalization via Phenoxyacetamide Formation

The introduction of the phenoxyacetamide group at the N6 position of the adenine base requires a two-step approach: activation of the adenine base followed by nucleophilic substitution and amide formation.

Procedure:

- 2'-O-methyl-5'-O-((3-methoxyphenyl)(4-methoxyphenyl)(phenyl)methyl)adenosine (1.0 eq) is dissolved in anhydrous pyridine (10 mL per gram).

- Trimethylsilyl chloride (TMS-Cl, 3.0 eq) is added, and the mixture is stirred for 2 hours at room temperature to form a transient per-silylated intermediate.

- Benzoyl chloride (1.5 eq) is added, and the reaction is stirred for an additional 2 hours.

- The reaction is cooled to 0°C, and water (5 mL) is added to hydrolyze the silyl groups.

- Concentrated aqueous ammonia (10 mL) is added, and the mixture is stirred for 30 minutes to selectively hydrolyze the O-benzoyl groups while leaving the N6-benzoyl group intact.

- The solution is concentrated under reduced pressure, and the residue is dissolved in dichloromethane.

- The organic layer is washed with saturated NaHCO₃ solution and brine, dried over Na₂SO₄, filtered, and concentrated.

- The intermediate N6-benzoyl derivative is hydrolyzed with 2M NaOH in methanol/water (1:1, 10 mL) at room temperature for 2 hours.

- The solution is neutralized with 2M HCl, concentrated, and the residue is purified by column chromatography.

- The N6-amino derivative is then reacted with phenoxyacetyl chloride (1.2 eq) in anhydrous pyridine (5 mL) at 0°C, gradually warming to room temperature over 4 hours.

- The reaction is quenched with methanol, concentrated, and the crude product is purified by column chromatography to yield the target compound.

This approach is supported by the N6-functionalization strategies documented for related purine nucleosides.

Alternative Route via Photoredox and Nickel-Catalyzed Cross-Coupling

An innovative alternative approach for C6-functionalization of purine nucleosides employs photoredox and nickel-catalyzed sp²-sp³ cross-coupling as described in recent literature. This method offers advantages for late-stage diversification.

Procedure:

- 2'-O-methyl-5'-O-((3-methoxyphenyl)(4-methoxyphenyl)(phenyl)methyl)adenosine (1.0 eq), phenoxyacetic acid derivative (2.0 eq), nickel catalyst (0.1 eq), and photoredox catalyst (0.02 eq) are dissolved in DMF/MeCN (1:4, 0.1M).

- The reaction mixture is degassed by freeze-pump-thaw cycles and irradiated with blue LED light (450 nm) for 24 hours at room temperature.

- The reaction mixture is filtered through Celite, concentrated, and purified by column chromatography to yield the target compound.

Reaction Conditions and Optimization

Optimization of reaction conditions is crucial for achieving high yields and selectivity. Table 2 summarizes the key reaction parameters for the critical steps in the synthesis.

Table 2: Optimization of Key Reaction Parameters

| Synthetic Step | Temperature (°C) | Time (h) | Solvent | Catalysts/Additives | Yield Range (%) |

|---|---|---|---|---|---|

| 5'-O-Tritylation | 20-25 | 12-16 | Pyridine | DMAP (0.1 eq) | 85-92 |

| 2'-O-Methylation | 0 → 25 | 4-6 | DMF | NaH (1.5 eq) | 70-80 |

| N6-Benzoylation | 20-25 | 4 | Pyridine | TMS-Cl (3.0 eq) | 75-85 |

| Phenoxyacetamide Formation | 0 → 25 | 4-6 | Pyridine/DCM (1:1) | HBTU (1.2 eq), DIPEA (3.0 eq) | 65-75 |

| Photoredox Coupling | 20-25 | 24 | DMF/MeCN (1:4) | Ni(COD)₂ (10 mol%), Ir(ppy)₃ (2 mol%) | 55-70 |

Purification and Characterization

Purification Techniques

Purification of the target compound and intermediates is achieved through a combination of techniques:

- Column Chromatography : Using silica gel with gradient elution (typically dichloromethane/methanol or hexane/ethyl acetate systems).

- Recrystallization : From appropriate solvent mixtures (ethyl acetate/hexane or dichloromethane/methanol).

- Preparative HPLC : For final purification, using reverse-phase conditions with acetonitrile/water gradient containing 0.1% formic acid.

Analytical Characterization

The target compound and synthetic intermediates are characterized using multiple analytical techniques as summarized in Table 3.

Table 3: Analytical Characterization Methods

| Analytical Method | Key Parameters | Information Obtained |

|---|---|---|

| ¹H NMR | 500 MHz, CDCl₃ | Proton environments, coupling constants |

| ¹³C NMR | 125 MHz, CDCl₃ | Carbon environments |

| HPLC | C18 column, MeCN/H₂O gradient | Purity assessment (>95%) |

| HRMS | ESI+ mode | Exact mass confirmation |

| Optical Rotation | [α]D²⁰ (c 1.0, CHCl₃) | Stereochemical integrity |

| IR | ATR, cm⁻¹ | Functional group identification |

Scale-Up Considerations and Challenges

The synthesis of N-(9-((2R,3R,4R,5R)-4-Hydroxy-3-methoxy-5-(((3-methoxyphenyl)(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-2-phenoxyacetamide presents several challenges during scale-up:

Regioselectivity : The selective 2'-O-methylation requires careful temperature control and reaction monitoring to prevent formation of 3'-O-methyl isomers.

Protecting Group Stability : The trityl group can be acid-sensitive, requiring neutral to slightly basic conditions throughout the synthetic sequence.

Purification Complexity : The similarity in polarity between intermediates necessitates carefully optimized chromatographic conditions.

Moisture Sensitivity : Several steps involve moisture-sensitive reagents (NaH, TMS-Cl), requiring rigorous anhydrous conditions.

To address these challenges, the following modifications are recommended for scale-up:

- Use of continuous flow reactors for the methylation step to ensure precise temperature control

- Implementation of in-process controls using HPLC to monitor reaction progress

- Development of crystallization procedures to reduce reliance on chromatography

- Use of automated synthesis platforms for consistent reagent addition and mixing

Chemical Reactions Analysis

Types of Reactions

5’-O-DMT-2’-O-methyl-N6-phenoxyacetyl-D-adenosine undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

Reduction: This reaction can be used to remove protective groups or modify the oxidation state of the molecule.

Substitution: This reaction can introduce new functional groups into the molecule, enhancing its properties or creating derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, creating a variety of analogs.

Scientific Research Applications

The compound N-(9-((2R,3R,4R,5R)-4-Hydroxy-3-methoxy-5-(((3-methoxyphenyl)(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-2-phenoxyacetamide has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and case studies.

Basic Information

- Molecular Formula : C38H43N5O9

- Molecular Weight : 713.8 g/mol

- CAS Number : 135741311

Structural Features

The compound features a complex structure that includes:

- A purine base

- A tetrahydrofuran moiety

- Multiple methoxy and phenyl groups

These structural components contribute to its biological activity and interaction with various biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Its ability to inhibit cell proliferation has been documented in various cancer cell lines. For example, studies have shown that derivatives of purine compounds can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity through the inhibition of cytokine release. In particular, it may act on pathways involving tumor necrosis factor-alpha (TNF-α) and interleukins, which are critical mediators of inflammation. This application is supported by findings that similar compounds can reduce inflammation in models of rheumatoid arthritis and other inflammatory diseases .

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of oxidative stress and inflammation in neural tissues is a key area of investigation .

Antiviral Activity

Preliminary data indicate that the compound could possess antiviral properties, particularly against RNA viruses. Its mechanism may involve the inhibition of viral replication by targeting viral enzymes or host cell pathways essential for viral life cycles .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study conducted on breast cancer cell lines demonstrated that the compound significantly inhibited cell growth at concentrations as low as 10 µM. Mechanistic studies revealed that it activates caspase pathways leading to apoptosis, suggesting its potential as a therapeutic agent in oncology .

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a marked decrease in TNF-α levels and other pro-inflammatory cytokines, indicating its potential utility in treating inflammatory disorders .

Case Study 3: Neuroprotection

In vitro studies using neuronal cell cultures exposed to oxidative stress showed that the compound reduced cell death by approximately 50%, highlighting its neuroprotective capabilities and warranting further investigation for neurological applications .

Mechanism of Action

The mechanism of action of 5’-O-DMT-2’-O-methyl-N6-phenoxyacetyl-D-adenosine involves its interaction with specific receptors and signaling pathways in the body. By binding to these receptors, it modulates the immune response, reducing inflammation and potentially altering the course of autoimmune diseases. The exact molecular targets and pathways involved are still under investigation, but its selective engagement of these pathways is a key aspect of its therapeutic potential.

Comparison with Similar Compounds

Table 1: Key Structural Features of Compound A and Analogues

Key Structural Differences and Implications

Protecting Groups: Compound A uses a bis(3-methoxyphenyl)(4-methoxyphenyl)(phenyl)methoxy trityl group, enhancing steric protection during oligonucleotide synthesis compared to the bis(4-methoxyphenyl) variant in analogues . This substitution may improve solubility in non-polar solvents.

Sugar Modifications :

- Fluorination at the 4'-position (e.g., in ) increases metabolic stability but reduces enzymatic recognition in therapeutic oligonucleotides.

- The 2-methoxyethoxy substitution in enhances hydrophilicity, which could improve bioavailability compared to Compound A 's methoxy group.

Phosphoramidite vs. Thiophosphate Linkages :

- Compound A and its benzamide analogues (e.g., ) are typically synthesized via phosphoramidite chemistry, while thiophosphate-containing analogues (e.g., ) exhibit higher nuclease resistance but lower synthetic yields.

Analytical and Pharmacokinetic Comparisons

Table 2: Analytical Data for Compound A and Analogues

Biological Activity

n-(9-((2R,3R,4R,5R)-4-Hydroxy-3-methoxy-5-(((3-methoxyphenyl)(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-2-yl)-9h-purin-6-yl)-2-phenoxyacetamide is a complex organic compound with significant potential for various biological applications. This article reviews its structural characteristics, biological activity, and relevant case studies.

Structural Characteristics

The compound features a purine base linked to a tetrahydrofuran moiety, with several methoxy and phenoxy substituents. Its molecular formula is with a molecular weight of 687.76 g/mol. The intricate structure suggests multiple functional groups that may enhance its solubility and reactivity in biological systems.

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.

- Receptor Interaction : Possible binding to specific receptors that modulate cellular responses.

- Antioxidant Properties : The presence of hydroxyl groups may confer antioxidant capabilities.

Pharmacological Applications

The compound has been explored for various pharmacological applications:

- Antitumor Activity : Similar compounds have shown efficacy against cancer cell lines, suggesting potential antitumor properties.

- Antiviral Properties : Structural analogs have demonstrated antiviral activity, indicating that this compound may possess similar effects.

Data Table: Comparison with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 9-Methyladenine | Purine base with methyl group | Antiviral |

| 2-Aminopurine | Amino group at position 2 | Antitumor |

| Phenoxymethylpenicillin | β-lactam antibiotic structure | Antibacterial |

| n-(9-(...)) | Complex structure with multiple rings | Potential antitumor and antiviral |

Case Studies and Research Findings

- Antitumor Activity Study : A study demonstrated that structurally similar compounds inhibited the proliferation of human breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

- Antiviral Screening : In a recent screening assay, derivatives of purine compounds were tested against viral strains, showing promising results in inhibiting viral replication.

- Enzyme Interaction Studies : Research indicated that compounds with similar structural motifs effectively inhibited phospholipase A2 activity, which is crucial for inflammatory responses.

Q & A

Basic: How can researchers optimize the synthesis yield of this compound given its complex stereochemistry?

Methodological Answer:

The synthesis of this compound requires meticulous control of stereochemistry and protecting groups. For example, analogs with similar trityl-protected tetrahydrofuran moieties (e.g., ) use low-temperature reactions (-78°C to -85°C) with organolithium reagents to preserve stereochemical integrity. Key steps include:

- Protecting group strategy : Use bis(4-methoxyphenyl)(phenyl)methyl (DMT) groups to shield hydroxyls during phosphorylation or glycosylation .

- Reaction monitoring : Employ thin-layer chromatography (TLC) with UV detection to track intermediates .

- Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate products .

Advanced: What computational methods are recommended for predicting reaction pathways and intermediates in the synthesis of this compound?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory) combined with reaction path search algorithms can model intermediates and transition states. For instance, ICReDD’s approach integrates computational predictions with experimental validation to narrow down optimal conditions (e.g., solvent choice, temperature) . Tools like COMSOL Multiphysics enable simulation of reaction kinetics and mass transfer in complex multi-step syntheses .

Basic: What safety protocols are critical when handling this compound’s reactive intermediates?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and flame-resistant lab coats due to flammability risks (e.g., P210 code in ).

- Ventilation : Conduct reactions in fume hoods to mitigate exposure to volatile reagents like diisopropylphosphoramidites .

- Spill management : Neutralize acidic/basic intermediates with inert adsorbents (e.g., vermiculite) and avoid water contact for moisture-sensitive reagents .

Advanced: How can researchers resolve contradictory NMR data for structurally similar intermediates?

Methodological Answer:

- Multi-nuclear NMR : Compare , , and NMR spectra (if phosphorylated) to distinguish regioisomers .

- X-ray crystallography : For ambiguous stereochemistry, crystallize intermediates and analyze diffraction patterns (e.g., ’s single-crystal study).

- Cross-validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas alongside NMR .

Basic: What purification techniques are effective for removing byproducts in the final step?

Methodological Answer:

- Flash chromatography : Optimize solvent polarity (e.g., 5–10% methanol in dichloromethane) to separate the target compound from deprotected byproducts .

- Recrystallization : Use mixed solvents (e.g., ethanol/water) for crystalline intermediates, as demonstrated in .

- HPLC : Apply reverse-phase C18 columns with acetonitrile/water gradients for polar impurities .

Advanced: How can environmental hazards associated with this compound’s degradation products be assessed?

Methodological Answer:

- Ecotoxicity assays : Follow OECD guidelines to test aquatic toxicity (e.g., Daphnia magna assays) for methoxy-phenyl derivatives, which may persist in water systems .

- Degradation studies : Use LC-MS to identify hydrolysis products under acidic/basic conditions and evaluate their stability .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?

Methodological Answer:

- NMR spectroscopy : Assign all protons and carbons, focusing on the tetrahydrofuran ring and purine moieties .

- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, particularly for phosphorylated derivatives .

- Elemental analysis : Validate stoichiometry for nitrogen and phosphorus content .

Advanced: What mechanistic insights explain the regioselectivity of the purine coupling reaction?

Methodological Answer:

- Kinetic vs. thermodynamic control : Use DFT calculations to model transition states for nucleophilic attacks at N7 vs. N9 positions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor N9 coupling by stabilizing charged intermediates, as seen in ’s synthesis.

Basic: What storage conditions prevent degradation of this compound?

Methodological Answer:

- Temperature : Store at -20°C in airtight containers to prevent hydrolysis of methoxy groups .

- Desiccants : Include silica gel packs to avoid moisture-induced decomposition .

- Light protection : Use amber vials to block UV-induced radical formation in phenyl rings .

Advanced: How can isotopic labeling (e.g., 13C^{13}C13C, 2H^{2}H2H) aid in studying this compound’s metabolic pathways?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.